4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a pyrrolopyridine derivative featuring a trifluoromethyl (-CF₃) group at position 4 and a carbaldehyde (-CHO) moiety at position 3. This compound belongs to a class of heterocyclic intermediates widely investigated for pharmaceutical applications, particularly in kinase inhibitor development and targeted therapies. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbaldehyde serves as a reactive site for derivatization, enabling the synthesis of Schiff bases or hydrazones for further functionalization .
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-13-8-7(6)5(4-15)3-14-8/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXCPXQMTRHCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrrole derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).
Major Products Formed
Oxidation: 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde include pyrrolopyridine derivatives with variations in substituents, positions, and functional groups. Below is a comparative analysis based on molecular properties and substituent effects:
Table 1: Structural and Molecular Comparison of Key Analogs
| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Similarity Score* |
|---|---|---|---|---|---|
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 4-F, 3-CHO | C₈H₅FN₂O | 164.14 | 1190314-86-3 | — |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 4-Cl, 3-CN | C₈H₄ClN₃ | 177.59 | 918515-16-9 | 0.91 |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 4-Cl, 3-CHO | C₈H₅ClN₂O | 180.59 | 918516-27-5 | 0.90 |
| 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine | 5-(4-Cl-C₆H₄) | C₁₂H₈ClN₂ | 227.66 | 869335-75-1 | 0.87 |
| 4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 4-Cl, 3-CF₃ | C₈H₄ClF₃N₂ | 224.58 | 688782-02-7 | 0.86 |
*Similarity scores (0–1 scale) reflect structural similarity to the closest analogs in the dataset .
Key Differences and Implications
Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (-CF₃) in the target compound is a stronger EWG compared to -F or -Cl, significantly increasing electron deficiency at position 4. This enhances electrophilic reactivity and stabilizes the pyrrolopyridine core against nucleophilic attack.
Functional Group Variations: Carbaldehyde (-CHO): Present in both the target compound and 4-Fluoro/4-Chloro analogs, this group enables condensation reactions (e.g., with amines or hydrazines) for generating diverse derivatives.
Positional Isomerism :
- The 4-Chloro-3-(trifluoromethyl) analog (CAS 688782-02-7) places -CF₃ at position 3 instead of 4, altering the electronic distribution and steric environment. This positional shift may reduce similarity to the target compound in binding assays or synthetic pathways .
Research Findings and Implications
- Metabolic Stability : Trifluoromethylated compounds generally exhibit superior metabolic stability compared to fluoro or chloro analogs due to the inertness of C-F bonds in -CF₃, making them attractive for drug design .
- Reactivity : The carbaldehyde group in the target compound offers a versatile handle for synthesizing imine-linked prodrugs or bioconjugates, a feature less exploitable in carbonitrile or aryl-substituted analogs .
- Structural Similarity : High similarity scores (0.86–0.91) among analogs suggest shared synthetic routes or overlapping applications in medicinal chemistry, though substituent differences may necessitate tailored optimization .
Biological Activity
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential as a pharmacological agent. This article reviews its biological activity, particularly focusing on its role as an inhibitor of fibroblast growth factor receptors (FGFRs) and other relevant biological pathways.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core with a trifluoromethyl group, which enhances its biological activity through improved binding affinity and selectivity towards target proteins.
FGFR Inhibition
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, exhibit potent inhibitory effects on FGFRs. Specifically, one study reported that the compound displayed IC50 values against FGFR1–4 of 7 nM, 9 nM, 25 nM, and 712 nM respectively . This indicates a strong potential for therapeutic applications in cancer treatment, as FGFR signaling is often aberrantly activated in various tumors.
The mechanism by which 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exerts its effects involves the formation of hydrogen bonds with key amino acids in the FGFR active site. The trifluoromethyl group at the 5-position enhances binding interactions with G485 in the receptor's hinge region, significantly improving the ligand efficiency compared to earlier compounds .
In Vitro Studies
In vitro evaluations using breast cancer cell lines (e.g., 4T1 cells) demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis and significantly reduced migration and invasion capabilities. The expression levels of matrix metalloproteinase 9 (MMP9) decreased while tissue inhibitor of metalloproteinases 2 (TIMP2) increased upon treatment with the compound, suggesting a mechanism that involves modulation of extracellular matrix degradation pathways .
| Biological Activity | Effect |
|---|---|
| Cell Proliferation | Inhibition |
| Apoptosis Induction | Yes |
| Migration Inhibition | Significant |
| MMP9 Expression | Decreased |
| TIMP2 Expression | Increased |
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications to the pyrrolo[2,3-b]pyridine scaffold can lead to variations in biological activity. For instance, altering substituents on the phenyl ring or introducing different functional groups can either enhance or diminish FGFR inhibitory potency. The introduction of a trifluoromethyl group was found to be particularly beneficial for increasing activity against FGFRs .
Q & A
Q. What are the typical synthetic routes for preparing 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?
Methodological Answer: The synthesis involves multi-step strategies, often starting with functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Trifluoromethylation : Introduction of the CF₃ group at the 4-position using reagents like (trifluoromethyl)copper complexes or Umemoto’s reagent under palladium catalysis to ensure regioselectivity .
- Formylation : The aldehyde group at the 3-position is introduced via Vilsmeier-Haack formylation (POCl₃/DMF) or directed lithiation followed by quenching with DMF .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or tosyl (Ts) groups to prevent side reactions during functionalization .
Q. How is the purity and structural integrity of this compound verified?
Methodological Answer: Analytical validation typically employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and detect impurities. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
- LCMS/HRMS : To verify molecular weight (e.g., [M+H]+ for C₉H₆F₃N₂O: 229.05) and assess purity (>95%) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to resolve closely related isomers .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrrolo[2,3-b]pyridine core?
Methodological Answer: Regioselectivity is controlled via:
- Directing Groups : Temporary protection of reactive sites (e.g., TsCl at N1) to steer trifluoromethylation or formylation to desired positions .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki reactions) for selective C–C bond formation at electron-deficient positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity of electrophilic reagents at the 4-position .
Example : In a Pd-catalyzed trifluoromethylation, the 4-position is favored due to electron-withdrawing effects of the adjacent pyridine nitrogen, as shown in analogous brominated derivatives .
Q. How do researchers resolve contradictions in reported synthetic yields for similar compounds?
Methodological Answer: Discrepancies arise from variations in:
- Reaction Scale : Microscale vs. bulk synthesis (e.g., lower yields at larger scales due to heat transfer inefficiencies) .
- Catalyst Loading : Optimizing Pd catalyst (0.5–5 mol%) and ligand ratios (e.g., PPh₃ vs. Xantphos) .
- Workup Protocols : Acidic quenching of Vilsmeier reactions to minimize aldehyde degradation .
Case Study : A 2022 study achieved 78% yield for a CF₃-substituted analog by using slow reagent addition at –20°C, whereas rapid mixing at rt resulted in 45% yield due to side reactions .
Q. What computational tools predict the pharmacological potential of this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase targets (e.g., JAK2 or EGFR) based on structural analogs .
- QSAR Models : Training datasets from pyrrolo[2,3-b]pyridine derivatives with known IC₅₀ values to correlate substituent effects (e.g., CF₃ enhances metabolic stability) .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do spectral data for similar compounds vary across studies?
Methodological Answer: Discrepancies in NMR/LCMS data arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., aldehyde protons shift upfield in CDCl₃) .
- Impurity Peaks : Residual starting materials (e.g., unreacted boronic acids in Suzuki couplings) may overlap with product signals .
- Tautomerism : The 1H-pyrrolo[2,3-b]pyridine core can exhibit prototropic tautomerism, altering spectral patterns .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
